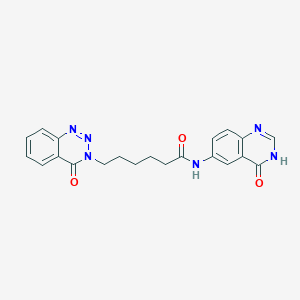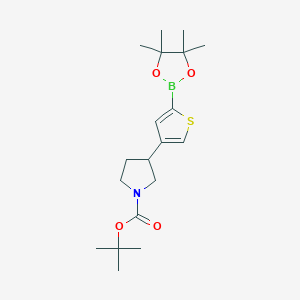
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol is an azo compound, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its vibrant color properties, making it a valuable dye in various industrial applications. Azo compounds, including this compound, are widely used in the textile, food, and cosmetic industries due to their stability and intense coloration.
Méthodes De Préparation
The synthesis of 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-aminophenol. This intermediate is then coupled with naphthalen-2-ol under alkaline conditions to yield the target azo compound . The reaction conditions are crucial, with temperatures maintained below 10°C to prevent the decomposition of the diazonium salt .
Industrial production methods often scale up this process, ensuring consistent quality and yield. The use of continuous flow reactors and automated control systems helps maintain the precise reaction conditions required for optimal production.
Analyse Des Réactions Chimiques
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in dye synthesis.
Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in various organic reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol has diverse applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound’s ability to bind to proteins and nucleic acids makes it useful in staining techniques for microscopy.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol involves its interaction with biological molecules through hydrogen bonding and π-π interactions. The azo group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, making the compound useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenylazo)-naphthalene-2,6-diol can be compared with other azo compounds such as 4-(4-Hydroxyphenylazo)benzoic acid and 4-(4-Hydroxyphenylazo)calix6arene . While these compounds share the azo group, their unique structural features confer different properties and applications. For instance, 4-(4-Hydroxyphenylazo)benzoic acid is often used in pharmaceutical formulations, whereas 4-(4-Hydroxyphenylazo)calix6arene finds applications in supramolecular chemistry.
Propriétés
Numéro CAS |
47141-26-4 |
|---|---|
Formule moléculaire |
C16H12N2O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
1-[(4-hydroxyphenyl)diazenyl]naphthalene-2,6-diol |
InChI |
InChI=1S/C16H12N2O3/c19-12-4-2-11(3-5-12)17-18-16-14-7-6-13(20)9-10(14)1-8-15(16)21/h1-9,19-21H |
Clé InChI |
AKAPJADGYIGRPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)

![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)

![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
![3-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14085485.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)


![5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085515.png)
![4-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085532.png)
